4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate is a useful research compound. Its molecular formula is C25H19N3O6S2 and its molecular weight is 521.56. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Inhibitors of Photosynthetic Electron Transport
Research has shown that certain pyrazole derivatives, which share structural similarities with 4-oxo-6-(((5-propionamido-1,3,4-thiadiazol-2-yl)thio)methyl)-4H-pyran-3-yl 9H-xanthene-9-carboxylate, act as potential inhibitors of photosynthetic electron transport. These compounds interfere with the light-driven reduction of ferricyanide by isolated spinach chloroplasts, indicating their potential application in agricultural chemistry as herbicides (Vicentini et al., 2005).
Antimicrobial and Antifungal Agents
Compounds structurally related to this compound have been found effective as antimicrobial and antifungal agents. For instance, thiochroman-4-one derivatives incorporating carboxamide and 1,3,4-thiadiazole thioether moieties demonstrated significant antibacterial and antifungal activities, making them candidates for plant protection and pharmaceutical applications (Yu et al., 2022).
Synthesis and Structural Studies
Research focusing on the synthesis and structural analysis of similar compounds has provided insights into the properties and potential applications of these chemical structures. For instance, the synthesis of functionalized thiophene-based pyrazole amides through various catalytic approaches has been studied, along with their non-linear optical (NLO) properties and other chemical reactivity descriptors, highlighting their potential in materials science (Kanwal et al., 2022).
Biological Activity Studies
Further studies on the biological activity of similar compounds, including their interaction with biological systems, have been conducted. This research contributes to the understanding of how such chemical structures can be applied in medicinal chemistry and pharmaceutical research. For example, the study of the antimycobacterial activity of substituted pyridine- and pyrazinecarboxylic acids can inform the development of new treatments for bacterial infections (Gezginci et al., 1998).
Properties
IUPAC Name |
[4-oxo-6-[[5-(propanoylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]pyran-3-yl] 9H-xanthene-9-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H19N3O6S2/c1-2-21(30)26-24-27-28-25(36-24)35-13-14-11-17(29)20(12-32-14)34-23(31)22-15-7-3-5-9-18(15)33-19-10-6-4-8-16(19)22/h3-12,22H,2,13H2,1H3,(H,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACPUGJZENLDFLR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=NN=C(S1)SCC2=CC(=O)C(=CO2)OC(=O)C3C4=CC=CC=C4OC5=CC=CC=C35 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H19N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.